3-(2-Bromofuran-3-yl)propanoic acid
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Overview
Description
3-(2-Bromofuran-3-yl)propanoic acid is an organic compound with the molecular formula C7H7BrO3 It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom at the 2-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromofuran-3-yl)propanoic acid can be achieved through several methods. One common approach involves the bromination of furan derivatives followed by the introduction of a propanoic acid moiety. For example, the bromination of furan can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromofuran can then be reacted with a suitable propanoic acid derivative under appropriate conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions followed by esterification or amidation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromofuran-3-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), catalysts (palladium, copper), solvents (DMF, DMSO).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF).
Major Products
Substitution: Amino-furan derivatives, thio-furan derivatives.
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohols, aldehydes.
Scientific Research Applications
3-(2-Bromofuran-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(2-Bromofuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes and inhibition of essential enzymes. In medicinal applications, the compound may exert its effects by modulating signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propanoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-(2-Chlorofuran-3-yl)propanoic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
3-(2-Iodofuran-3-yl)propanoic acid:
Uniqueness
3-(2-Bromofuran-3-yl)propanoic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may contribute to its biological activity.
Properties
Molecular Formula |
C7H7BrO3 |
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Molecular Weight |
219.03 g/mol |
IUPAC Name |
3-(2-bromofuran-3-yl)propanoic acid |
InChI |
InChI=1S/C7H7BrO3/c8-7-5(3-4-11-7)1-2-6(9)10/h3-4H,1-2H2,(H,9,10) |
InChI Key |
OKRBWHUVXSBGOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1CCC(=O)O)Br |
Origin of Product |
United States |
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